molecular formula C11H6N4 B1415355 (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile CAS No. 2169464-14-4

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile

Cat. No.: B1415355
CAS No.: 2169464-14-4
M. Wt: 194.19 g/mol
InChI Key: RIDHOWAWADYGGZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through multiple standardized nomenclature systems and identification codes that establish its unique position in chemical databases worldwide. The compound is officially registered under Chemical Abstracts Service number 2169464-14-4, which serves as its primary identifier in scientific literature and commercial databases. The molecular formula C₁₁H₆N₄ accurately reflects the compound's elemental composition, consisting of eleven carbon atoms, six hydrogen atoms, and four nitrogen atoms, with a corresponding molecular weight of 194.19 grams per mole.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name this compound clearly describing the structural relationship between the imidazopyridine core and the malononitrile substituent. Alternative nomenclature systems recognize the compound under several synonymous names, including 2-(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile and Propanedinitrile, 2-(imidazo[1,2-a]pyridin-6-ylmethylene)-. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and specificity.

The compound's identity is further established through its unique MDL number MFCD30481135, which provides an additional layer of database identification for chemical suppliers and researchers. Commercial availability of the compound is documented through various supplier catalog numbers, with high-purity variants typically available at greater than 97% purity levels for research applications. The Chinese nomenclature for this compound, (咪唑并[1,2-a]吡啶-6-基亚甲基)丙二腈, demonstrates its recognition in international chemical commerce and research communities.

Property Value Reference
CAS Number 2169464-14-4
Molecular Formula C₁₁H₆N₄
Molecular Weight 194.19 g/mol
MDL Number MFCD30481135
Purity (Commercial) NLT 97%

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical tradition in heterocyclic chemistry research that spans several decades of scientific advancement in both synthetic methodology and applications development. The imidazo[1,2-a]pyridine scaffold, which forms the core structural element of this compound, has been recognized as a privileged structure in medicinal chemistry due to its wide therapeutic spectrum and has attracted significant attention since the early developments in bicyclic heterocycle synthesis. This historical context provides essential background for understanding how modern compounds like this compound represent evolutionary advances in heterocyclic design.

The synthetic approaches to imidazo[1,2-a]pyridine derivatives have undergone substantial evolution, with recent progress focusing on metal-free direct synthesis protocols that offer more environmentally benign and cost-effective routes to these valuable heterocycles. These methodological advances have been crucial in enabling the preparation of complex derivatives such as this compound, where traditional synthetic approaches might prove challenging or inefficient. The development of mild, efficient, and environmentally friendly protocols has opened new avenues for exploring functionalized imidazopyridine derivatives with enhanced properties and applications.

Research in imidazopyridine chemistry has been driven by the recognition that these compounds represent promising drug candidates for various therapeutic applications, including antitumor therapy, where imidazo[1,2-a]pyridines have shown significant biological activity through various mechanisms of action. The historical development of synthetic methodologies has progressed from simple condensation reactions to sophisticated multicomponent reactions, tandem processes, and transition-metal-catalyzed transformations, reflecting the increasing complexity and precision achievable in modern heterocyclic synthesis.

The emergence of compounds like this compound also reflects broader trends in materials science research, where heterocyclic compounds are increasingly valued for their electronic and optical properties rather than solely for their biological activities. This dual utility in both medicinal chemistry and materials science represents a significant evolution in heterocyclic chemistry research, where structural design principles now encompass considerations of electronic properties, photophysical behavior, and potential applications in organic electronics and photonic devices.

Significance in Push-Pull Chromophore Chemistry

The significance of this compound in push-pull chromophore chemistry stems from its unique molecular architecture that effectively combines electron-donating and electron-accepting components within a single conjugated framework. Push-pull chromophores have attracted considerable attention in recent decades due to their applications ranging from nonlinear optical applications to organic photovoltaics, organic field effect transistors, and organic light-emitting diodes. The specific design of this compound, incorporating a malononitrile unit as the electron-accepting component, represents a sophisticated approach to creating molecules with enhanced electronic properties and tunable optical characteristics.

The malononitrile moiety in this compound serves as a powerful electron-withdrawing group that can dramatically improve the electron-accepting ability of chromophore systems. Chemical engineering principles demonstrate that the electron-withdrawing ability of organic acceptors can be substantially enhanced by condensation of malononitrile units under basic conditions, leading to compounds with significantly improved electronic properties. The incorporation of malononitrile groups into push-pull systems has been shown to enable the development of chromophores with non-fullerene acceptor characteristics and reduced energy gaps, making them particularly valuable for organic electronic applications.

The imidazo[1,2-a]pyridine component of the molecule functions as the electron-donating element in the push-pull system, providing the necessary electronic density that can be transferred to the malononitrile acceptor upon photoexcitation. This intramolecular charge transfer process is fundamental to the operation of push-pull chromophores and results in characteristic absorption bands in the visible to near-infrared region, depending on the specific structural features and the strength of the donor-acceptor interaction. The positioning of the malononitrile group at the 6-position of the imidazopyridine ring through a methylene linker creates an optimal geometric arrangement for efficient charge transfer processes.

The development of push-pull chromophores based on heterocyclic donors like the imidazo[1,2-a]pyridine system represents an important advancement in chromophore design, as these systems often exhibit enhanced stability, improved processability, and tunable electronic properties compared to simpler aromatic systems. The combination of the heterocyclic donor with the malononitrile acceptor in this compound creates opportunities for fine-tuning the electronic properties through structural modifications, enabling the development of materials optimized for specific applications in organic electronics and photonic devices.

Structural Relationship to Imidazopyridine Family

The structural relationship between this compound and the broader imidazopyridine family reveals important insights into the evolution of heterocyclic design principles and the development of functionalized derivatives with enhanced properties. Imidazopyridines represent a class of nitrogen-based heterocycles characterized by the fusion of imidazole and pyridine rings, creating bicyclic systems with diverse biological activities and materials properties. The specific regioisomer imidazo[1,2-a]pyridine, which forms the core structure of the target compound, represents one of several possible fusion patterns between these two heterocyclic components.

The imidazo[1,2-a]pyridine scaffold has been extensively studied and is recognized as a privileged structure in drug discovery, with numerous commercial drugs and compounds in biological testing illustrating the wide therapeutic spectrum of this heterocyclic framework. This structural privilege extends beyond medicinal chemistry applications, as imidazo[1,2-a]pyridines have also found utility in materials science due to their favorable electronic properties and structural characteristics. The development of functionalized derivatives like this compound represents an important extension of this privileged scaffold toward specialized applications.

The synthetic accessibility of imidazo[1,2-a]pyridine derivatives has been greatly enhanced through the development of various synthetic strategies, including multicomponent reactions, condensation processes, oxidative coupling reactions, amino-oxygenation procedures, tandem reactions, and hydroamination methodologies. These diverse synthetic approaches have enabled the preparation of libraries of imidazopyridine derivatives with varying substitution patterns and functional groups, facilitating structure-activity relationship studies and the optimization of properties for specific applications.

The specific substitution pattern in this compound, with the malononitrile group positioned at the 6-position through a methylene linker, represents a deliberate design choice that maximizes the electronic communication between the heterocyclic donor and the malononitrile acceptor. This positioning is distinct from other common functionalization sites on the imidazopyridine ring system and creates unique electronic properties that distinguish this compound from other members of the imidazopyridine family. The methylene linker provides both structural flexibility and electronic coupling, enabling efficient intramolecular charge transfer processes while maintaining the core structural integrity of the imidazopyridine system.

Compound Class Core Structure Key Features Applications
Basic Imidazo[1,2-a]pyridines Fused imidazole-pyridine Privileged scaffold Medicinal chemistry
Functionalized Derivatives Substituted imidazopyridines Enhanced properties Drug discovery, materials
Push-Pull Systems Donor-acceptor combinations Electronic properties Organic electronics
Malononitrile Derivatives Electron-accepting groups Strong acceptor ability Chromophores, sensors

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHOWAWADYGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Condensation reactions are commonly used in the synthesis of similar compounds. For instance, the synthesis of arylidenemalononitriles often involves the reaction of aryl aldehydes with malononitrile in the presence of a base. This principle can be applied to imidazo[1,2-a]pyridine derivatives.

Proposed Synthesis Pathway:

  • Starting Materials: Imidazo[1,2-a]pyridine-6-carbaldehyde and malononitrile.
  • Reaction Conditions: The reaction mixture is typically heated in a solvent like ethanol with a base such as piperidine.
  • Mechanism: The reaction involves the nucleophilic attack of malononitrile on the aldehyde, followed by dehydration to form the desired product.

Alternative Approaches

Alternative methods might involve the use of different solvents or bases to optimize yields and reaction conditions. For example, using water as a solvent can enhance the eco-friendliness of the process, as seen in the synthesis of benzimidazoles.

Analysis of Reaction Conditions

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, base selection, and temperature can significantly influence the outcome of the synthesis.

Solvent Selection

  • Ethanol (EtOH): Commonly used due to its ability to dissolve reactants and facilitate reflux conditions.
  • Water: Offers an eco-friendly alternative, potentially improving reaction efficiency.
  • Other Solvents: Dioxane, dichloromethane, and acetonitrile may also be explored for their effects on reaction rates and yields.

Base Selection

  • Piperidine: Often preferred for its strong basicity and ability to promote clean reactions.
  • Other Bases: KOH, TEA, and pyridine can be tested for their efficacy in different solvents.

Temperature and Time

  • Reflux Conditions: Typically used to accelerate the reaction.
  • Reaction Time: Optimization may require testing different durations to avoid over-reaction or incomplete conversion.

Data Tables

While specific data for the synthesis of this compound is limited, related syntheses can provide a framework for expected outcomes.

Solvent Base Temperature Time Yield
EtOH Piperidine Reflux 3-5 h High
Water Piperidine 75°C 20 min Excellent
Dioxane KOH Reflux Variable Moderate

Note: The table is based on general principles from related syntheses and may require adjustment for specific conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often implicated in tumorigenesis and cancer progression . This inhibition suggests potential use as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various pathogens. Fused pyridine derivatives have shown broad-spectrum bactericidal effects against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa . The structure of this compound may enhance its interaction with microbial targets, leading to improved efficacy.

Dual-State Emissive Luminogens

Recent advancements have engineered imidazo[1,2-a]pyridine derivatives into dual-state emissive (DSE) luminogens for applications in bioimaging and sensing technologies. These compounds demonstrate bright emissions in both solution and aggregated states, making them suitable for live-cell imaging and environmental sensing . For example, one derivative showed exceptional sensitivity for hydrazine detection with a low detection limit of 0.013 mM.

Case Study 1: Anticancer Research

A study demonstrated that certain derivatives of imidazo[1,2-a]pyridine significantly inhibited cancer cell proliferation by targeting the PI3K pathway . The findings suggest that modifications to the malononitrile moiety could enhance the anticancer efficacy of these compounds.

Case Study 2: Antimicrobial Activity

In a comparative study of various fused pyridine derivatives, this compound exhibited superior antibacterial activity against resistant strains of bacteria . This study highlights its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes, receptors, or DNA, modulating their activity. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Applications/Reactivity
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile C₁₁H₆N₄ 194.20 Imidazo[1,2-a]pyridine Malononitrile-methylene Potential electron-accepting material, medicinal chemistry
2-(4-Fluorobenzylidene)malononitrile C₁₀H₅FN₂ 178.16 Benzylidene Fluorophenyl-malononitrile Electrochemical synthesis, optoelectronics
Arylhydrazonomalononitriles Varies Varies Arylhydrazono-malononitrile Aryl groups, hydrazone linkage Precursors to pyrazolediamines, triazoles
Bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] C₁₈H₁₀N₆ 310.31 Imidazo[4,5-b]pyridine dimer Acrylonitrile bridges Failed Michael adducts, elimination byproducts

Key Observations:

Core Structure Differences: Unlike arylhydrazonomalononitriles (e.g., compounds in ), this compound incorporates a rigid imidazopyridine core, enhancing planarity and electronic conjugation. This contrasts with benzylidene malononitriles (e.g., 2-(4-fluorobenzylidene)malononitrile ), which lack fused heterocyclic systems. Bis-imidazo[4,5-b]pyridine acrylonitriles exhibit dimeric structures but lack the direct malononitrile-methylene linkage, resulting in distinct reactivity (e.g., elimination pathways).

Reactivity and Synthetic Challenges: The malononitrile group in this compound facilitates nucleophilic additions, similar to arylhydrazonomalononitriles . However, the fused imidazopyridine core may sterically hinder reactions compared to simpler benzylidene analogues. Attempts to synthesize bis-imidazo derivatives via Michael addition failed due to elimination of malononitrile, highlighting the instability of certain intermediates .

Biological and Material Applications: Imidazo[1,2-a]pyridine derivatives are prioritized in drug discovery (e.g., autoimmune disease treatments ), whereas benzylidene malononitriles are more commonly used in optoelectronic materials .

Biological Activity

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile, a compound characterized by its imidazo-pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates current research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H8N4\text{C}_{11}\text{H}_{8}\text{N}_{4}

This structure includes a malononitrile moiety attached to an imidazo[1,2-a]pyridine framework, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HeLa10.5
MCF-715.3
A54912.8

These values indicate that this compound exhibits potent cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action .

The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Studies

Recent studies have explored the therapeutic implications of this compound in animal models. For instance:

  • Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a tumor growth inhibition rate of approximately 65% compared to control groups.
  • Inflammation Model : In models of acute inflammation, the compound significantly reduced edema formation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

These findings underscore the potential utility of this compound in treating various malignancies and inflammatory conditions .

Q & A

Q. What are the common synthetic routes for (imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile, and how can experimental parameters be optimized?

The synthesis typically involves condensation reactions between imidazo[1,2-a]pyridine derivatives and malononitrile. Key methods include:

  • Multi-step condensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., malononitrile derivatives) under reflux conditions .
  • Electrochemical synthesis : Using a one-pot electrochemical setup with platinum electrodes in acetonitrile, achieving yields up to 85% under controlled potential (1.5–2.0 V) .
  • Palladium-catalyzed cross-coupling : For functionalized derivatives, palladium catalysts enable regioselective coupling of brominated intermediates with malononitrile precursors .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Reflux conditions (80–120°C) improve reaction rates but require monitoring for byproduct formation.
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and yield in cross-coupling reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Key analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm) .
  • HR-MS (ESI) : Accurate mass measurements (±0.001 Da) validate molecular formulas .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. Best practices :

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal splitting.
  • Calibrate MS instruments with internal standards (e.g., sodium formate) .

Q. What are the recommended protocols for evaluating the biological activity of this compound?

Methodological steps :

In vitro assays :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

SAR analysis : Introduce substituents (e.g., -NO₂, -CH₃) at the imidazo[1,2-a]pyridine core to correlate structure with activity .

Q. Example SAR Table :

Substituent PositionBiological Activity (IC₅₀, μM)Reference
6-CH₃12.3 (HepG2)
6-NO₂8.7 (MCF-7)

Advanced Research Questions

Q. How can electrochemical methods be leveraged for scalable and green synthesis of this compound?

Experimental design :

  • Cell setup : Dual-compartment cell with Pt electrodes, supporting electrolyte (e.g., TBABF₄), and acetonitrile solvent .
  • Optimization parameters :
    • Potential : 1.8 V (vs. Ag/AgCl) minimizes side reactions.
    • Temperature : 25°C to avoid solvent decomposition.
    • Substrate concentration : 0.1 M for optimal current density .

Q. Advantages :

  • Avoids toxic reagents (e.g., POCl₃) used in traditional syntheses.
  • Yields >80% with reduced waste .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

Methodology :

DFT calculations :

  • Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and nucleophilic/electrophilic sites .
  • Example: Imidazo[1,2-a]pyridine derivatives show HOMO localization on the pyridine ring, guiding functionalization .

Molecular docking :

  • AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) .

Validation : Compare computational results with experimental X-ray/NMR data .

Q. How can researchers resolve contradictory data in SAR studies (e.g., conflicting bioactivity trends)?

Stepwise analysis :

Factor screening : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables like substituent polarity, steric bulk, and reaction time .

Response surface methodology (RSM) : Optimize substituent combinations (e.g., -OCH₃ and -CF₃) to maximize bioactivity .

Q. Example DOE Table :

FactorLow Level (-1)High Level (+1)
Substituent (R)-CH₃-NO₂
SolventDMFAcetonitrile
Temperature80°C120°C

Q. What advanced catalytic systems improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

Catalyst selection :

  • Pd-NHC complexes : Enhance cross-coupling efficiency for C-3 and C-6 positions .
  • Photoredox catalysts : Enable C-H arylation under visible light (e.g., Ru(bpy)₃²⁺) .

Case study : Pd(OAc)₂ with XPhos ligand achieves 92% yield in Suzuki-Miyaura coupling at C-6 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile
Reactant of Route 2
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(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.